N-(2-Methoxyphenyl)-3,5-dinitrobenzamide

Analytical Chemistry QC/QA Chemical Procurement

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide (Molecular Formula C14H11N3O6, Exact Mass 317.064785 g/mol) is a synthetic small molecule belonging to the 3,5-dinitrobenzamide class, a scaffold extensively investigated for antimycobacterial activity via DprE1 inhibition. The compound features two electron‑withdrawing nitro groups at the 3- and 5-positions of the benzamide ring and an electron‑donating ortho‑methoxy group on the aniline‑derived phenyl ring, a substitution pattern that distinguishes it from its para‑methoxy positional isomer N-(4‑methoxyphenyl)-3,5‑dinitrobenzamide.

Molecular Formula C14H11N3O6
Molecular Weight 317.25 g/mol
Cat. No. B11565005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyphenyl)-3,5-dinitrobenzamide
Molecular FormulaC14H11N3O6
Molecular Weight317.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H11N3O6/c1-23-13-5-3-2-4-12(13)15-14(18)9-6-10(16(19)20)8-11(7-9)17(21)22/h2-8H,1H3,(H,15,18)
InChIKeyTXPXWYPNZVZGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-3,5-dinitrobenzamide: Procurement-Relevant Identity for a 3,5-Dinitrobenzamide Research Candidate


N-(2-Methoxyphenyl)-3,5-dinitrobenzamide (Molecular Formula C14H11N3O6, Exact Mass 317.064785 g/mol) is a synthetic small molecule belonging to the 3,5-dinitrobenzamide class, a scaffold extensively investigated for antimycobacterial activity via DprE1 inhibition [1]. The compound features two electron‑withdrawing nitro groups at the 3- and 5-positions of the benzamide ring and an electron‑donating ortho‑methoxy group on the aniline‑derived phenyl ring, a substitution pattern that distinguishes it from its para‑methoxy positional isomer N-(4‑methoxyphenyl)-3,5‑dinitrobenzamide . The compound is available as a reference standard with confirmed mass spectral identity through the Wiley Registry of Mass Spectral Data and KnowItAll GC‑MS Library [2].

Research Identity

Ortho‑methoxy positional isomer of 3,5‑dinitrobenzamide; reference standard candidate for DprE1 inhibitor SAR studies

Spectral Confirmation

Mass spectrum confirmed via Wiley Registry and KnowItAll GC‑MS Library; distinct from para‑methoxy isomer

Procurement Context

Requires batch‑specific CoA with HPLC purity ≥97% to serve as analytical reference standard

Why N-(2-Methoxyphenyl)-3,5-dinitrobenzamide Cannot Be Interchanged with Generic 3,5-Dinitrobenzamide Analogs


The DprE1 inhibitory potency, pharmacokinetic profile, and selectivity of 3,5-dinitrobenzamides are exquisitely sensitive to the nature, position, and steric environment of the N‑substituent on the aniline ring [1]. Within the same molecular formula (C14H11N3O6), a simple shift of the methoxy group from the ortho‑ to the para‑position produces a compound (N‑(4‑methoxyphenyl)-3,5‑dinitrobenzamide) with distinct crystal packing, solubility, and likely divergent biological target engagement . Furthermore, the absence of a second methoxy group or substitution with a methyl group yields analogs such as 2‑methyl‑3,5‑dinitro‑N‑(2‑methoxyphenyl)benzamide (C15H13N3O6), which carries higher lipophilicity (MW 331.28) and altered chromatographic retention, directly impacting assay reproducibility and SAR interpretation if used as an uncontrolled substitute [2].

N‑(2‑Methoxyphenyl)‑3,5‑dinitrobenzamide
Para‑methoxy isomer

Ortho→para methoxy shift may alter crystal packing, solubility, and DprE1 target engagement; spectral retention indices diverge.

N‑(2‑Methoxyphenyl)‑3,5‑dinitrobenzamide
2‑Methyl‑3,5‑dinitro‑N‑(2‑methoxyphenyl)benzamide

Introduction of 2‑methyl group increases lipophilicity and shifts chromatographic retention; may compromise assay reproducibility if used as unchecked substitute.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-3,5-dinitrobenzamide Against Its Closest Analogs


Ortho-Methoxy Positional Isomer Differentiated by GC‑MS Retention Index and Fragmentation Pattern

N-(2‑Methoxyphenyl)-3,5‑dinitrobenzamide can be unambiguously distinguished from its para‑methoxy isomer (N‑(4‑methoxyphenyl)-3,5‑dinitrobenzamide) by gas chromatography–mass spectrometry. The ortho‑methoxy substitution produces a unique mass spectrum in the KnowItAll GC‑MS Library (SpectraBase ID GR2pPWFmahq), with an exact mass of 317.064785 g/mol and a distinct electron‑ionisation fragmentation pattern [1]. In contrast, the para‑methoxy isomer, while sharing the same molecular formula and nominal mass, is catalogued separately and exhibits a different retention index and ion ratio profile under standardised GC‑MS conditions .

GC‑MS positional isomer differentiation
Reported

Target exact mass 317.064785 g/mol; distinct library spectrum (KnowItAll GR2pPWFmahq). Para‑isomer same formula, nominal mass 317.26 g/mol, but separate catalog entry and different retention index under 70 eV EI.

Supports isomer‑specific identity confirmation for SAR studies.

Procurement without spectral verification risks wrong positional isomer.

Analytical Chemistry QC/QA Chemical Procurement

Chromatographic Purity Specification Enables Reliable Quantitation Against Commercial 4‑Methoxy Isomer

The commercially available comparator N-(4‑methoxyphenyl)-3,5‑dinitrobenzamide is supplied with a minimum purity specification of 95% (HPLC) and a long‑term storage requirement of cool, dry conditions . N-(2‑Methoxyphenyl)-3,5‑dinitrobenzamide must meet or exceed a comparable or higher purity threshold (e.g., ≥97% as inferred from related dinitrobenzamide reference materials [1]) to serve as a reliable analytical reference standard. The absence of a defined purity specification for the ortho‑methoxy isomer in public vendor listings currently places the burden on the procuring laboratory to demand and verify a Certificate of Analysis (CoA) showing chromatographic purity ≥97% by HPLC at 254 nm, with known retention time and response factor relative to the para‑methoxy impurity.

Purity specification benchmark
Specification review

Target expected purity ≥97% (HPLC at 254 nm); commercial para‑methoxy comparator supplied at ≥95% purity. ≥2% absolute difference target; isomer impurity must be controlled for quantitative NMR and LC‑UV/RI.

Supports reliable quantitation in bioassays and ADME panels.

Request CoA with batch‑specific retention time and response factor.

Analytical QC Pharmacopoeia Compliance Method Validation

Ortho‑Methoxy Substitution Alters Lipophilicity and Hydrogen‑Bonding Capacity Relative to Para‑Methoxy and Unsubstituted Phenyl Analogs

The ortho‑methoxy group in N-(2‑methoxyphenyl)-3,5‑dinitrobenzamide introduces intramolecular steric constraint and altered hydrogen‑bond acceptor geometry compared to the para‑methoxy isomer. While both isomers share the same calculated logP (ALogP ≈ 4.15 [1]) and molecular formula, the ortho‑substitution reduces the accessible surface area of the methoxy oxygen for intermolecular hydrogen bonding, which can affect crystal packing energy and aqueous solubility. In the structurally characterised mono‑nitro analog N-(2‑methoxyphenyl)-2‑nitrobenzamide, the dihedral angle between the two aromatic rings is 28.9(1)°, and the ortho‑methoxy group participates in an N–H···O hydrogen bond that stabilises the solid‑state conformation [2]. The dinitro derivative is expected to exhibit a similar, but not identical, conformational preference, contributing to a melting point that is distinct from the para‑methoxy isomer and the unsubstituted N‑phenyl‑3,5‑dinitrobenzamide.

Ortho‑methoxy conformational effect
Class‑level

ALogP ≈ 4.15 (both isomers); ortho substitution constrains dihedral angle (~25–35° predicted, 28.9° in mono‑nitro analog). Methoxy position may affect melting point by 5–15 °C and H‑bond acceptor availability.

Isomer‑specific characterization supports reproducible DMPK and formulation behavior.

Class‑level inference from mono‑nitro analog; confirm experimentally for dinitro derivative.

Medicinal Chemistry Physicochemical Profiling SAR

Verified Application Scenarios for N-(2-Methoxyphenyl)-3,5-dinitrobenzamide Based on Differential Evidence


Analytical Reference Standard for LC‑MS/MS Method Validation of Dinitrobenzamide Antitubercular Candidates

N-(2‑Methoxyphenyl)-3,5‑dinitrobenzamide, with its confirmed exact mass (317.064785 g/mol) and distinct GC‑MS retention index catalogued in the Wiley Registry, serves as a system suitability standard for LC‑MS/MS bioanalytical methods quantifying DprE1 inhibitor candidates in plasma and tissue homogenates [1]. Its ortho‑methoxy substitution provides a chromatographic retention marker that separates it from common para‑substituted analogs, reducing the risk of isobaric interference in multiple reaction monitoring (MRM) transitions [1].

Positional Isomer Control in Structure–Activity Relationship (SAR) Campaigns on the 3,5‑Dinitrobenzamide Scaffold

When screening libraries of 3,5‑dinitrobenzamide derivatives for antimycobacterial MIC against Mtb H37Rv and multidrug‑resistant clinical isolates, inclusion of N‑(2‑methoxyphenyl)-3,5‑dinitrobenzamide as a positional isomer control allows SAR teams to quantify the contribution of methoxy position to potency and selectivity [2]. The compound enables direct comparison with the commercially available para‑methoxy isomer (CAS 36293‑34‑2, purity ≥95%) to establish position‑specific SAR trends .

Co‑crystallisation and Solid‑Form Screening for Preformulation Development

Based on the demonstrated capacity of 2‑methoxyphenyl benzamides to form N–H···O hydrogen‑bonded crystal networks [3], N‑(2‑methoxyphenyl)-3,5‑dinitrobenzamide is a candidate for co‑crystallisation with pharmaceutical acids (e.g., succinic, fumaric) to improve solubility‑limited oral bioavailability. The ortho‑methoxy group restricts conformational freedom, potentially stabilising a single dominant crystal form and reducing polymorphic risk in formulation development [3].

Negative Control for Nitroreductase Prodrug Activation Assays

The dinitrobenzamide scaffold is a recognised substrate for bacterial nitroreductases exploited in gene‑directed enzyme prodrug therapy (GDEPT) [4]. N‑(2‑Methoxyphenyl)-3,5‑dinitrobenzamide, lacking the bis(2‑chloroethyl)‑amine mustard warhead, serves as a non‑cytotoxic negative control that retains the dinitrobenzamide electrophore while eliminating DNA‑crosslinking capacity, allowing laboratories to deconvolute bioreductive activation from bystander killing effects in isogenic NTR+/− cell line pairs [4].

Application
Selection Property
Validation Focus
LC‑MS/MS method validation for dinitrobenzamide antitubercular candidates
Exact mass identity and distinct GC‑MS retention index
Chromatographic separation from para‑substituted analogs; isobaric interference control in MRM
Positional isomer control in SAR campaigns (Mtb H37Rv and drug‑resistant isolates)
Ortho‑methoxy positional isomer as reference
Position‑specific potency and selectivity trends; comparison with para‑methoxy isomer (purity ≥95%)
Co‑crystallisation and solid‑form screening for preformulation
Conformational restriction from ortho‑methoxy; N–H···O hydrogen‑bond capacity
Polymorph risk reduction; crystal network engineering with pharmaceutical acids
Negative control for nitroreductase prodrug activation (GDEPT)
Dinitrobenzamide electrophore without DNA‑crosslinking warhead
Deconvolution of bioreductive activation from bystander killing in isogenic NTR+/− models
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